3-(4-fluorophenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(4-fluorophenyl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide with 2,4,5-trimethoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new materials with specific properties.
Biology
In biological research, the compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in assays to evaluate its efficacy against various pathogens and cancer cell lines.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. Its structure-activity relationship (SAR) is studied to optimize its pharmacological properties and develop new drugs.
Industry
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes such as cell growth, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluorophenyl)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- 3-(4-fluorophenyl)-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- 3-(4-fluorophenyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
The uniqueness of 3-(4-fluorophenyl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its specific substitution pattern on the phenyl ring and the pyrazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H19FN4O4 |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H19FN4O4/c1-27-17-10-19(29-3)18(28-2)8-13(17)11-22-25-20(26)16-9-15(23-24-16)12-4-6-14(21)7-5-12/h4-11H,1-3H3,(H,23,24)(H,25,26)/b22-11+ |
InChI Key |
MUMPHIVIUBAFGP-SSDVNMTOSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F)OC)OC |
Origin of Product |
United States |
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